5-Bromo-2-(4-thiophen-2-ylpiperidin-1-yl)pyrimidine
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Overview
Description
5-Bromo-2-(4-thiophen-2-ylpiperidin-1-yl)pyrimidine: is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and a piperidine ring attached to a thiophene moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-thiophen-2-ylpiperidin-1-yl)pyrimidine typically involves the following steps:
Bromination of Pyrimidine: The pyrimidine ring is brominated at the 5-position using brominating agents such as sodium monobromoisocyanurate (SMBI) under mild conditions.
Formation of Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving suitable precursors.
Coupling with Thiophene: The thiophene moiety is introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for bromination and coupling reactions to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position of the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The thiophene and piperidine moieties can participate in oxidation and reduction reactions under suitable conditions.
Cross-Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions to introduce various substituents at the thiophene or pyrimidine rings.
Common Reagents and Conditions:
Bromination: Sodium monobromoisocyanurate (SMBI) for bromination of pyrimidine.
Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3 or NaOH.
Major Products:
Substituted Pyrimidines: Products from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Products from oxidation or reduction reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Pharmacological Research: Investigated for potential therapeutic applications due to its unique structural features.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-thiophen-2-ylpiperidin-1-yl)pyrimidine is not well-documented. its structural components suggest it may interact with biological targets through:
Binding to Receptors: The piperidine moiety may interact with neurotransmitter receptors.
Electron Donor-Acceptor Interactions: The thiophene ring can participate in electron donor-acceptor interactions, influencing its biological activity.
Comparison with Similar Compounds
5-Bromo-2-iodopyrimidine: Another brominated pyrimidine used in cross-coupling reactions.
Thiophene Derivatives: Compounds with similar thiophene moieties used in organic electronics and pharmaceuticals.
Uniqueness:
Structural Complexity:
Properties
IUPAC Name |
5-bromo-2-(4-thiophen-2-ylpiperidin-1-yl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3S/c14-11-8-15-13(16-9-11)17-5-3-10(4-6-17)12-2-1-7-18-12/h1-2,7-10H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCQOQUPFFQCPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C3=NC=C(C=N3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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